Isobutyl 2,4-dichlorophenoxyacetate

Description

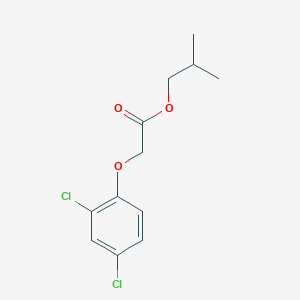

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-8(2)6-17-12(15)7-16-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSGZZSRFJXXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041347 | |

| Record name | 2,4-D-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-15-1 | |

| Record name | 2,4-D Isobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-isobutyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D isobutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ISOBUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10W5VXM7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Transformation of Isobutyl 2,4 Dichlorophenoxyacetate in Agroecosystems and Natural Environments

Environmental Distribution and Transport Mechanisms of Phenoxyacetate (B1228835) Esters

The environmental distribution and transport of isobutyl 2,4-dichlorophenoxyacetate (B1228070), a phenoxyacetate ester herbicide, are governed by a series of interconnected physical and chemical processes. These processes dictate the compound's movement and persistence in various environmental compartments, including the atmosphere, water, and soil.

Volatilization and Atmospheric Transport of Isobutyl 2,4-Dichlorophenoxyacetate Vapors

The volatilization of this compound is a significant pathway for its entry into the atmosphere. Ester formulations of 2,4-D, such as the isobutyl ester, are known to be more volatile than their amine salt counterparts. fao.org This higher volatility can lead to vapor drift, where the herbicide moves from the application site as a gas, potentially impacting non-target areas. researchgate.netnih.gov The primary source of 2,4-D in the air is often attributed to spray drift during application. researchgate.net Once in the atmosphere, this compound is expected to exist in both vapor and particulate phases. cdc.gov The vapor-phase component is susceptible to degradation by photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov Particulate-phase 2,4-D can be removed from the atmosphere through wet and dry deposition. cdc.gov While volatilization is a minor dissipation pathway for the 2,4-D acid due to its low vapor pressure, it can be a more significant removal mechanism than hydrolysis for high-volatile ester formulations in water. researchgate.net

Soil Adsorption and Desorption Dynamics of 2,4-D Metabolites and Esters

The interaction of this compound and its degradation products with soil particles is a critical factor in their environmental mobility and availability. After application, 2,4-D esters are hydrolyzed to the acid form before significant adsorption occurs. researchgate.net The adsorption of 2,4-D is strongly correlated with the organic content of the soil; higher organic matter leads to greater adsorption. researchgate.netresearchgate.net Soil pH also plays a crucial role, with adsorption being higher in more acidic soils. researchgate.netresearchgate.net

The organic carbon-normalized soil adsorption coefficient (Koc) for 2,4-D is generally low, suggesting high mobility in soils. cdc.gov For instance, Koc values of 70, 76, 59, and 117 have been reported for sandy loam, sand, silty clay loam, and loam soils, respectively. cdc.gov However, the sorption of 2,4-D can be influenced by the presence of other soil constituents. For example, iron oxides can provide sorption sites, while humic acid coatings can block these sites, reducing adsorption. dss.go.th Desorption studies indicate that 2,4-D can be released from soil particles, with the process being more significant in urban soils with partially decomposed organic matter and in soils with higher sand content and alkaline pH. nih.gov

Degradation Pathways and Kinetics of this compound

The persistence of this compound in the environment is largely determined by its degradation rate through various chemical and biological processes. Hydrolysis and photolysis are key abiotic degradation pathways.

Hydrolysis of Phenoxyacetate Esters to 2,4-D Acid

A primary and rapid transformation process for this compound in the environment is hydrolysis. acs.org Ester formulations of 2,4-D are quickly converted to the parent 2,4-D acid in soil and water. researchgate.netwikipedia.org This hydrolysis is a crucial step as the herbicidal activity is primarily associated with the acid form. nih.gov The rate of hydrolysis is influenced by pH, with the reaction being significantly faster under alkaline conditions. apvma.gov.aucapes.gov.br For example, the hydrolysis of various 2,4-D esters, including the isopropyl ester, is very rapid in a 0.1 N sodium hydroxide (B78521) solution. capes.gov.br In soil, under non-sterile conditions, various 2,4-D esters have been observed to hydrolyze very quickly, with over 72% being converted within 72 hours. fao.org This rapid hydrolysis means that the environmental fate of the ester is often closely tied to the fate of the resulting 2,4-D acid. fao.org

| Ester | pH | Half-life | Reference |

| 2-Ethylhexyl (EH) ester | 7 | 48 days | fao.org |

| 2-Ethylhexyl (EH) ester | 9 | 2.2 days | fao.org |

| 2,4-D EHE | 5 | Slowly degraded (77.7% remaining after 30 days) | apvma.gov.au |

| 2,4-D EHE | 7 | Moderately degraded (59.3% remaining after 30 days) | apvma.gov.au |

| 2,4-D EHE | 9 | Rapidly degraded (14.2% remaining after 144 hours) | apvma.gov.au |

Photolytic Degradation Mechanisms and Products

Photolytic degradation, or photolysis, is another important pathway for the breakdown of this compound and its parent acid, 2,4-D, particularly in sunlit surface waters and on soil surfaces. researchgate.netcdc.gov The photolysis of 2,4-D esters in the vapor and liquid phases can lead to dechlorination, primarily at the ortho position, and ether bond cleavage to form chlorophenols. nih.gov The half-life for the decomposition of the n-butyl ester of 2,4-D under ultraviolet light was found to be around 13 days. nih.gov

In aqueous solutions, the photolysis of 2,4-D can be a slow process, but it leads to the formation of several degradation products. researchgate.net The major photodegradation product of 2,4-D is reported to be 1,2,4-benzenetriol. researchgate.net Other identified products include 2,4-dichlorophenol (B122985), 2-chlorohydroquinone, and eventually carbon dioxide and humic acids. researchgate.net The aqueous photolysis half-life of 2,4-D at the surface of distilled water has been reported as 13.0 days. researchgate.net However, photolysis on soil surfaces is considered a minor degradation pathway for 2,4-D. researchgate.net While studies on the direct photolysis of this compound are limited, research on other 2,4-D esters suggests that photodegradation is an important process in surface waters, especially at acidic and near-neutral pH where hydrolysis is slower. nih.gov

| Compound | Degradation Product(s) | Environment | Reference |

| n-butyl ester of 2,4-D | Dechlorinated products, chlorophenols | Vapor and liquid phase | nih.gov |

| 2,4-D | 1,2,4-benzenetriol, 2,4-dichlorophenol, 2-chlorohydroquinone, carbon dioxide, humic acids | Aqueous solution | researchgate.net |

| 2,4-D esters | 2,4-dichlorophenol, compounds from chlorine replacement by hydroxyl | Aqueous solution | nih.gov |

Microbial Biodegradation of 2,4-D and Related Esters

The breakdown of 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, such as this compound, in the environment is predominantly a biological process driven by a diverse array of soil microorganisms. nih.gov These microbes utilize the herbicide as a source of carbon and energy, breaking it down into less complex and often less harmful compounds. researchgate.netresearchgate.net This biodegradation is a critical process that influences the persistence and potential environmental impact of these widely used herbicides.

Identified Bacterial and Fungal Strains Involved in Degradation

A wide variety of bacteria and fungi have been identified as capable of degrading 2,4-D and its esters. While much of the research has focused on the parent acid, 2,4-D, the initial step in the degradation of its esters involves hydrolysis to 2,4-D, a process readily carried out by many soil microbes.

Bacterial Strains:

Numerous bacterial genera have been implicated in the degradation of 2,4-D. nih.gov Some of the most frequently cited include:

Pseudomonas spp. : This genus is well-known for its metabolic versatility and ability to degrade a wide range of organic compounds, including herbicides. nih.govdergipark.org.tr

Cupriavidus spp. : Notably, Cupriavidus necator (formerly known as Ralstonia eutropha) JMP134 is a well-characterized 2,4-D-degrading bacterium. nih.govnih.govresearchgate.net

Burkholderia spp. : Certain species within this genus have demonstrated the ability to degrade 2,4-D. dergipark.org.tr

Sphingomonas spp. : Members of this genus are also recognized for their capacity to break down aromatic compounds like 2,4-D. nih.govfrontiersin.org

Achromobacter spp. : This genus has been identified among the bacteria capable of 2,4-D biodegradation. nih.gov

Bradyrhizobium spp. : Some species have been found to possess genes for 2,4-D degradation. nih.govresearchgate.net

Fungal Strains:

Fungi also play a significant role in the breakdown of 2,4-D and its esters, employing powerful enzymatic machinery. researchgate.net Genera known to be involved in this process include:

Aspergillus spp. : Species like Aspergillus niger have been shown to degrade 2,4-D. nih.gov

Penicillium spp. : This common soil fungus is another genus with demonstrated 2,4-D degrading capabilities. researchgate.netnih.gov

Trichoderma spp. : Species such as Trichoderma viride contribute to the fungal degradation of 2,4-D. researchgate.net

Fusarium spp. : Certain species within this genus can utilize 2,4-D as a substrate. nih.gov

Umbelopsis spp. : Umbelopsis isabellina has been studied for its role in 2,4-D breakdown, particularly involving cytochrome P450 enzymes. researchgate.netnih.gov

Mortierella spp. : This genus is also among the fungi identified as 2,4-D degraders. nih.gov

Table 1: Examples of Microbial Genera Involved in 2,4-D Degradation

| Kingdom | Genus |

|---|---|

| Bacteria | Pseudomonas |

| Bacteria | Cupriavidus |

| Bacteria | Burkholderia |

| Bacteria | Sphingomonas |

| Fungi | Aspergillus |

| Fungi | Penicillium |

| Fungi | Trichoderma |

Enzymatic Pathways and Genetic Determinants of Biodegradation

The microbial degradation of 2,4-D and its esters proceeds through specific enzymatic pathways encoded by a series of genes. The most well-characterized pathway is the tfd gene-encoded pathway, extensively studied in Cupriavidus necator JMP134. nih.govresearchgate.net

The degradation of this compound begins with the hydrolysis of the ester bond to form 2,4-D and isobutanol. The subsequent degradation of 2,4-D typically follows these key steps:

Side Chain Cleavage : The process is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase , encoded by the tfdA gene. This enzyme cleaves the ether bond of 2,4-D, yielding 2,4-dichlorophenol (2,4-DCP) . nih.govresearchgate.net

Hydroxylation : The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (tfdB gene product) to form 3,5-dichlorocatechol (B76880) . researchgate.net

Ring Cleavage : The aromatic ring of 3,5-dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (tfdC gene product). nih.govresearchgate.net

Further Degradation : The resulting intermediate is further processed by a series of enzymes, including those encoded by tfdD, tfdE, and tfdF, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

In addition to the tfd genes, another family of genes, the cad genes (cadRABKC), has been identified in Bradyrhizobium sp. strain HW13, indicating a diversity of genetic pathways for 2,4-D degradation. nih.gov Fungal degradation can proceed through different mechanisms, with hydroxylation of the aromatic ring, often mediated by cytochrome P450 (CYP) enzymes , being a key initial step. nih.gov

Table 2: Key Genes and Enzymes in the tfd Pathway for 2,4-D Degradation

| Gene | Enzyme | Function |

|---|---|---|

| tfdA | α-ketoglutarate-dependent 2,4-D dioxygenase | Cleavage of the ether bond of 2,4-D to form 2,4-DCP. |

| tfdB | 2,4-DCP hydroxylase | Hydroxylation of 2,4-DCP to form 3,5-dichlorocatechol. |

| tfdC | Chlorocatechol 1,2-dioxygenase | Cleavage of the aromatic ring of 3,5-dichlorocatechol. |

| tfdD, tfdE, tfdF | Various enzymes | Further degradation of intermediates for entry into the TCA cycle. |

Environmental Factors Influencing Microbial Degradation Rates

The rate at which this compound and its degradation product, 2,4-D, are broken down by microorganisms is significantly influenced by a range of environmental factors.

Temperature : Microbial activity generally increases with temperature up to an optimal point. For instance, Cupriavidus pinatubonensis BJ71 showed effective degradation of 2,4-D at 30°C. nih.gov

pH : The pH of the soil or water can affect both the availability of the herbicide and the activity of microbial enzymes. Optimal degradation of 2,4-D by Cupriavidus pinatubonensis BJ71 was observed at a pH of 7.0. nih.gov Degradation has been shown to be slower in more acidic soils. nih.gov

Moisture : Adequate soil moisture is essential for microbial growth and activity, and thus for the degradation of herbicides. nih.gov

Organic Matter : The presence of organic matter can influence herbicide adsorption and bioavailability. High organic matter content can sometimes increase the adsorption of 2,4-D, potentially reducing its availability for microbial degradation. juniperpublishers.com

Nutrient Availability : The presence of other carbon and energy sources can impact the degradation rate. In some cases, the addition of a readily available carbon source can accelerate the breakdown of the herbicide, a process known as co-metabolism. researchgate.net

Microbial Population : The presence of a well-adapted microbial community is crucial for efficient degradation. Soils with a history of herbicide application may exhibit faster degradation rates due to the enrichment of degrading microorganisms. nih.gov

Persistence and Dissipation Rates of this compound Residues in Environmental Compartments

The persistence of this compound in the environment is relatively short-lived due to its rapid transformation and degradation. Ester forms of 2,4-D, including the isobutyl ester, are quickly hydrolyzed to the parent 2,4-D acid form in soil and water. orst.edu Therefore, the environmental persistence is largely governed by the degradation rate of the 2,4-D acid.

The half-life of 2,4-D can vary significantly depending on environmental conditions.

Soil : In soil, the half-life of 2,4-D is generally considered to be short, often around 6 to 10 days under favorable aerobic conditions. nih.govorst.edu However, this can be extended in cold, dry, or anaerobic soils. nih.govjuniperpublishers.com For instance, the aerobic soil metabolism half-life has been reported to be around 6.2 days, while under anaerobic conditions, it can increase to between 41 and 333 days. nih.gov

Water : In aquatic environments, the degradation of 2,4-D is also influenced by microbial activity and sunlight. The aerobic aquatic metabolism half-life is approximately 15 days. nih.gov Hydrolysis of ester formulations to the 2,4-D anion typically occurs within a day. juniperpublishers.com Photolysis, or breakdown by sunlight, can also contribute to its dissipation in water, with a reported half-life of 13 days at the water's surface. juniperpublishers.com

The mobility of the resulting 2,4-D anion in soil is generally high, meaning it has the potential to leach into groundwater, particularly in soils with low organic matter and high pH. nih.govjuniperpublishers.com

Table 3: Reported Half-life of 2,4-D in Different Environmental Compartments

| Environmental Compartment | Condition | Half-life |

|---|---|---|

| Soil | Aerobic | ~6-10 days nih.govorst.edu |

| Soil | Anaerobic | 41-333 days nih.gov |

| Water | Aerobic Aquatic Metabolism | ~15 days nih.gov |

| Water | Photolysis (at surface) | 13 days juniperpublishers.com |

| Water | Hydrolysis (ester to acid) | < 1 day juniperpublishers.com |

Ecotoxicological Investigations of Isobutyl 2,4 Dichlorophenoxyacetate on Non Target Biological Systems

Impacts on Terrestrial Ecosystems

The introduction of Isobutyl 2,4-dichlorophenoxyacetate (B1228070) into terrestrial environments can lead to a cascade of effects, influencing everything from the microscopic life in the soil to the health of vertebrate animals.

Effects on Soil Microbial Communities and Ecological Functions

The application of 2,4-D esters, such as the butyl ester, has been shown to significantly alter the structure and function of soil microbial communities. researchgate.net The response of these communities is dependent on factors like herbicide concentration and soil properties. researchgate.net For instance, studies on 2,4-D butyl ester have demonstrated that its effects can vary between different soil types, such as Oxisol and Fluvo-aquic soils. cdc.gov

In laboratory settings, the application of 2,4-D butyl ester at varying concentrations has led to notable shifts in microbial populations. While lower concentrations sometimes stimulated certain bacterial groups, higher concentrations generally resulted in a decline in culturable microbial counts, with the exception of fungi, which sometimes increased. researchgate.net Specifically, the herbicide has been observed to depress aerobic bacteria and actinomycetes in certain soils while promoting them in others. cdc.gov Fungi and autotrophic nitrifying bacteria have been identified as being particularly sensitive to 2,4-D butyl ester toxicity. cdc.gov

The structure of the microbial community, as analyzed through techniques like phospholipid fatty acid (PLFA) analysis, shows significant shifts following the application of 2,4-D butyl ester. researchgate.net An increase in herbicide concentration has been linked to a decrease in the ratio of Gram-negative to Gram-positive bacteria. researchgate.net Furthermore, the application of 2,4-D can provide a selective advantage for microorganisms capable of utilizing it as a carbon source, leading to an enrichment of populations like Burkholderia-like bacteria at high concentrations. researchgate.net Bioaugmentation studies have also shown that the introduction of 2,4-D degrading plasmids can enhance the breakdown of the herbicide, particularly in nutrient-poor subsoils, and cause a shift in the microbial community structure due to the proliferation of transconjugants. nih.govresearchgate.net

Table 1: Effects of 2,4-D Butyl Ester on Soil Microbial Populations

| Soil Type | Herbicide Concentration | Effect on Aerobic Bacteria | Effect on Actinomycetes | Effect on Fungi | Effect on Nitrogen-Transforming Bacteria |

|---|---|---|---|---|---|

| Oxisol (pH 5.9) | High | Significantly depressed | Significantly depressed | Decreased | Inhibited ammonifiers, nitroso-bacteria, denitrifying bacteria, and autotrophic nitrifying bacteria; stimulated heterotrophic nitrifying bacteria. |

| Fluvo-aquic (pH 8.3) | High | Promoted | Promoted | Decreased | Inhibited ammonifiers, nitroso-bacteria, denitrifying bacteria, and autotrophic nitrifying bacteria; stimulated heterotrophic nitrifying bacteria. |

Responses of Non-Target Terrestrial Vegetation

Herbicides based on 2,4-D can have significant impacts on non-target terrestrial plants, with effects varying based on the plant species and the growth stage at the time of exposure. au.dk Sublethal, drift-level doses of synthetic-auxin herbicides like dicamba, which is often discussed in conjunction with 2,4-D, have been shown to delay the onset of flowering and reduce the number of flowers in species like alfalfa (Medicago sativa) and common boneset (Eupatorium perfoliatum). nih.gov

Reproductive endpoints in non-target plants are often more sensitive to herbicide exposure than vegetative parts. au.dk For example, when sprayed during their reproductive period, some plant species have shown a greater susceptibility in their seed production compared to their vegetative growth. au.dk The type of herbicide and the timing of its application are critical factors influencing the extent of damage to non-target vegetation. au.dk

Effects on Terrestrial Invertebrates

The impact of 2,4-D and its esters on terrestrial invertebrates is an area of ecotoxicological concern. While specific data on Isobutyl 2,4-dichlorophenoxyacetate is limited, studies on related compounds provide insight. For instance, some formulations of 2,4-D have been noted to be toxic to aquatic invertebrates, which can be an indicator of potential risk to terrestrial species that share similar physiological pathways. epa.gov The effects on pollinators are of particular concern, as sublethal herbicide drift can reduce floral resources, thereby impacting pollinator visitation. nih.gov

Ecological Impacts on Terrestrial Vertebrates

The ecological impacts of 2,4-D on terrestrial vertebrates are multifaceted. A meta-analysis of various animal species has indicated that exposure to environmental concentrations of 2,4-D can lead to a significant increase in mortality rates. nih.gov Birds, in particular, have shown higher mortality rates after exposure. nih.gov

In controlled studies, the administration of 2,4-D has been shown to affect the central nervous system in rats, leading to behavioral changes such as decreased locomotion and rearing frequencies. nih.gov The herbicide was also found to alter the levels of neurotransmitters like serotonin (B10506) in the brain. nih.gov

Impacts on Aquatic Ecosystems

When this compound enters aquatic systems, typically through runoff from treated lands, it can affect the foundational levels of the aquatic food web.

Effects on Aquatic Microorganisms and Microbial Processes

The degradation of 2,4-D in aquatic environments is primarily driven by microbial activity. nih.gov The persistence of 2,4-D and its esters in water is influenced by factors such as the presence of microbial communities capable of breaking it down. nih.gov Some forms of 2,4-D esters are known to be moderately to highly toxic to freshwater invertebrates, which can include microscopic organisms. epa.gov The presence of 2,4-D in aquatic systems can lead to shifts in the microbial community composition, similar to what is observed in terrestrial soils. nih.gov

Responses of Aquatic Flora

As a derivative of 2,4-D, this compound is designed as a herbicide, and thus its primary mode of action is to induce phytotoxicity. All forms of 2,4-D that have been tested demonstrate relatively high toxicity to vascular plants. epa.gov This can lead to a significant loss of cover for aquatic organisms, affecting both adult and juvenile fish populations that rely on this vegetation for shelter and spawning. epa.gov

The mechanism of action for 2,4-D and its esters involves mimicking the plant hormone auxin, which leads to increased cell-wall plasticity, heightened protein biosynthesis, and elevated ethylene (B1197577) production. blm.gov This hormonal imbalance results in uncontrolled, unsustainable growth, ultimately causing the death of susceptible broadleaf plants. blm.govnih.gov Research on various phenoxyacetate (B1228835) esters has confirmed their potent phytotoxic activity, affecting both germination and root development in plant species such as Lactuca sativa (lettuce) and Sorghum bicolor (sorghum). nih.gov These studies also revealed cytotoxic and genotoxic effects on the plant cells, highlighting the cellular-level disruption caused by these compounds. nih.gov

Effects on Aquatic Invertebrates

Aquatic invertebrates are a crucial component of freshwater food webs, and their health is a key indicator of ecosystem stability. The ester forms of 2,4-D have been found to be more toxic to these organisms than the acid or amine salt forms. epa.gov Studies have categorized some 2,4-D esters as "moderately toxic" to freshwater invertebrates. epa.gov

For instance, comparative toxicity tests on the water flea, Daphnia magna, a standard model organism for ecotoxicological studies, have demonstrated this difference in toxicity. While 2,4-D acid and its amine salts are considered slightly to practically non-toxic, the ester forms show significantly higher toxicity. epa.gov

**Table 1: Acute Toxicity of Various 2,4-D Esters to *Daphnia magna***

| Compound | 48-hour EC50 (ppm) | Toxicity Category |

|---|---|---|

| 2,4-D Butoxyethanol ester | 4.97 | Moderately toxic |

| 2,4-D 2-Ethylhexyl ester | 3.4 - 11.88 | Moderately toxic |

| 2,4-D Isopropyl ester | 2.2 | Moderately toxic |

Data sourced from a risk assessment by the U.S. Environmental Protection Agency. The EC50 (Median Effective Concentration) is the concentration of a substance that causes a specific effect in 50% of the test population. epa.gov

Sub-lethal effects have also been documented. For example, exposure to 2,4-D has been shown to impair the foraging behaviors of the crayfish Orconectes rusticus. The study revealed that exposure to the herbicide hindered the crayfish's ability to locate and consume food effectively, which could lead to reduced fitness in natural populations. cdc.gov

Responses of Aquatic Vertebrates

Similar to invertebrates, the ester forms of 2,4-D exhibit greater toxicity to aquatic vertebrates compared to the acid and amine salt forms. The toxicity of 2,4-D esters to fish is generally categorized as ranging from "slightly toxic" to "highly toxic". epa.gov The increased toxicity of the esters is attributed to their higher lipophilicity, which allows for more rapid absorption across the gill membranes of fish.

A risk assessment conducted by the U.S. Environmental Protection Agency (EPA) summarized the acute toxicity of various 2,4-D forms to rainbow trout (Oncorhynchus mykiss), a representative aquatic vertebrate.

Table 2: Acute Toxicity (96-hour LC50) of 2,4-D Forms to Rainbow Trout (Oncorhynchus mykiss)

| Compound Form | 96-hour LC50 (ppm) | Toxicity Category |

|---|---|---|

| 2,4-D Acid | 1.9 | Highly toxic |

| Butoxyethyl ester | 1.1 | Highly toxic |

| Isopropyl ester | 0.5 | Very highly toxic |

| Propylene glycol butyl ether ester | 0.82 | Very highly toxic |

Data sourced from a risk assessment by the U.S. Environmental Protection Agency. The LC50 (Median Lethal Concentration) is the concentration of a substance that is lethal to 50% of the test population over a specified duration. epa.gov

Sub-lethal effects on fish have also been observed. Studies on the neotropical fish Cnesterodon decemmaculatus exposed to a 2,4-D-based herbicide revealed behavioral changes such as slowness in motion, slow reaction, and abnormal swimming. lookchem.comnih.gov Furthermore, genotoxic effects, including an increased frequency of micronuclei and DNA damage, were noted in fish exposed to the herbicide. lookchem.comnih.gov

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

Bioaccumulation is the process where the concentration of a substance builds up in an organism over time, often because the chemical is absorbed at a rate faster than it is lost. nih.gov This is a particular concern for compounds that are lipophilic (fat-soluble), as they can be stored in the fatty tissues of organisms. nih.gov this compound has a predicted octanol-water partition coefficient (XlogP) of 4.5, indicating a high potential for lipophilicity and, consequently, a potential for bioaccumulation. uni.lu

While specific studies on the biomagnification of this compound are limited, the potential for bioaccumulation implies a risk of biomagnification. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov If a persistent, bioaccumulative substance is present in primary producers like algae, it can be transferred to and concentrated in the primary consumers that eat them, and further concentrated in secondary and tertiary consumers. nih.gov

However, the persistence of the compound in the environment is a key factor. 2,4-D has been shown to undergo relatively rapid degradation in aquatic systems through processes like aerobic metabolism and photolysis, with half-lives reported to be around 15 and 12.9 days, respectively. nih.gov This degradation can mitigate the long-term potential for bioaccumulation and biomagnification. nih.gov

Mechanistic Ecotoxicology of Phenoxyacetate Esters

The ecotoxicological effects of phenoxyacetate esters like this compound stem from their specific chemical properties and interactions with biological systems. As previously mentioned, in target plant species, these compounds act as auxin mimics, leading to unregulated growth and eventual death. blm.gov

In non-target organisms, a growing body of evidence suggests that oxidative stress is a key mechanism of toxicity for 2,4-D and its derivatives. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive products. nih.gov

Studies have shown that exposure to 2,4-D can lead to a decrease in the activity of antioxidant enzymes like catalase, resulting in an accumulation of substances indicative of cellular damage. nih.gov This can lead to increased membrane permeability and decreased membrane fluidity in cells. nih.gov In mammalian cell lines, 2,4-D exposure has been shown to induce mitochondrial dysfunction and trigger apoptosis (programmed cell death) through pathways activated by oxidative stress. nih.gov These findings suggest that the toxicity of phenoxyacetate esters in non-target aquatic organisms may be mediated, at least in part, by the induction of oxidative stress, leading to cellular damage and observable toxic effects at the organismal level.

Mechanistic Insights into the Herbicide Action of Phenoxyacetate Esters and Associated Resistance Phenomena

Auxin Mimicry and Phytohormonal Disruption in Target Plants

Isobutyl 2,4-dichlorophenoxyacetate (B1228070) is a member of the phenoxyacetate (B1228835) ester class of herbicides. mt.gov Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). mt.govresearchgate.netpressbooks.pubnih.govunl.edu This structural and functional similarity allows it to be absorbed by the leaves and translocated to the meristems, the regions of active growth in a plant. mt.gov

Unlike the natural hormone IAA, which regulates growth in a controlled manner, synthetic auxins like Isobutyl 2,4-dichlorophenoxyacetate are more stable and persist longer within the plant. nih.gov This leads to an "auxin overload." researchgate.net At high concentrations, these synthetic auxins cause a cascade of phytohormonal disruptions. The herbicidal mechanism involves the overstimulation of the auxin receptor system, which in turn leads to the unregulated production of other crucial plant hormones, such as abscisic acid (ABA) and ethylene (B1197577). nih.govxtbg.ac.cn This hormonal imbalance disrupts normal plant development, leading to uncontrolled and unsustainable growth. mt.gov The physiological manifestations in susceptible broadleaf plants include epinasty (downward bending of leaves), stem curling, and tissue swelling, ultimately culminating in senescence and plant death. mt.govxtbg.ac.cncornell.edu In contrast, grass species exhibit tolerance due to factors like restricted translocation and rapid metabolism of the herbicide. pressbooks.pub

Table 1: Comparison of Natural and Synthetic Auxins

| Feature | Natural Auxin (IAA) | Synthetic Auxin (e.g., this compound) |

|---|---|---|

| Primary Function | Regulates normal plant growth and development | Acts as a herbicide by inducing uncontrolled growth |

| Concentration Effect | Stimulatory at low physiological concentrations | Phytotoxic at typical application rates unl.edu |

| Persistence in Plant | Readily metabolized and regulated by the plant | More stable and persistent, leading to prolonged stimulation nih.gov |

| Hormonal Interaction | Balanced interaction with other phytohormones | Causes significant disruption and overproduction of ethylene and ABA nih.govxtbg.ac.cn |

Cellular and Molecular Mechanisms of Plant Growth Regulation Impairment

At the cellular and molecular level, this compound and other synthetic auxins disrupt the tightly regulated process of gene expression. The molecular mode of action hinges on the auxin signaling pathway. nih.govxtbg.ac.cn These herbicides bind to specific auxin receptor proteins, such as the F-box protein TIR1 (Transport Inhibitor Response 1). nih.gov This binding event promotes the interaction between the receptor and a family of transcriptional repressor proteins known as Aux/IAA. nih.gov

The formation of this complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The elimination of these repressor proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes. nih.gov This leads to the continuous and uncontrolled transcription of genes that govern cell elongation, division, and differentiation. unl.eduorst.edu

Genetic and Biochemical Basis of Herbicide Resistance in Weeds

The repeated use of phenoxyacetate herbicides has led to the evolution of resistance in numerous weed species. ucdavis.edu This resistance arises from genetic modifications that allow the plant to survive herbicide application. The two primary categories of resistance mechanisms are target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govclemson.edu

Target-site resistance (TSR) involves mutations in the genes that code for the herbicide's target protein. nih.gov In the case of auxin mimics, this would involve alterations in auxin receptor proteins like TIR1, which would prevent or reduce the binding of the herbicide, thereby rendering it ineffective.

Non-target-site resistance (NTSR) is a more complex and common form of resistance to synthetic auxins. clemson.edu It involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. These mechanisms include:

Reduced uptake or translocation: Some resistant plants have evolved to absorb less of the herbicide or to restrict its movement from the point of contact (the leaves) to the meristematic tissues where it exerts its effect. nih.govfrontiersin.orgmsstate.edu This has been identified as a resistance mechanism in species like wild radish (Raphanus raphanistrum). nih.gov

Enhanced metabolism: This is a key NTSR mechanism where resistant plants can rapidly detoxify the herbicide. frontiersin.org This process often involves enzymes such as cytochrome P450 monooxygenases, which modify the herbicide molecule, and glycosyltransferases, which conjugate it, rendering it non-toxic and facilitating its sequestration into the vacuole. frontiersin.org

Sequestration: The herbicide is moved into cellular compartments, like the vacuole, where it cannot interact with its target site.

In some weed species, such as Kochia scoparia and Sinapis arvensis, resistance to 2,4-D has been linked to a single dominant allele, which indicates that the trait can evolve and spread rapidly within a population. nih.gov The genetic basis of resistance can also be polygenic, involving multiple genes, which complicates its study and management. frontiersin.org

Evolution and Spread of Resistance in Agroecosystems

The evolution of herbicide resistance in weeds is a classic example of natural selection in action within agricultural environments. ucdavis.edunih.gov Initially, resistance to phenoxy herbicides like 2,4-D was considered a low risk because of their complex mode of action. unl.edu However, the persistent and widespread application of these chemicals has imposed intense selection pressure on weed populations. nih.gov Individuals with pre-existing genetic traits conferring some level of tolerance are more likely to survive and reproduce, passing these resistance genes to their offspring. Over generations, this leads to a significant increase in the frequency of resistant individuals within the population. uwa.edu.au

Globally, the number of weed species resistant to synthetic auxin herbicides is on the rise. As of recent reports, 28 species have evolved resistance to this class of herbicides, with 16 of those being specifically resistant to 2,4-D. nih.govnih.gov The introduction and widespread adoption of crops genetically engineered to be resistant to 2,4-D is expected to dramatically increase its use. nih.govmsu.edu This will inevitably intensify the selection pressure, likely accelerating the evolution and spread of resistant weeds, a phenomenon already observed with glyphosate-resistant crops. nih.govewg.org

The spread of resistance is facilitated by gene flow through pollen and seed dispersal, moving resistance traits from one field to another. A waterhemp population in Nebraska, for instance, developed resistance after about 10 years of repeated 2,4-D application. croplife.com This highlights how quickly resistance can evolve under consistent selection pressure. The proliferation of herbicide-resistant weeds poses a significant threat to agricultural productivity and global food security, necessitating integrated weed management strategies that include crop rotation and the use of herbicides with different modes of action to delay the evolution of resistance. ucdavis.edunih.gov

Table 2: Documented Weed Species with Resistance to 2,4-D

| Weed Species | Common Name | Year First Reported | Primary Resistance Mechanism (if known) |

|---|---|---|---|

| Amaranthus tuberculatus | Waterhemp | 2009 (USA) | Under Investigation unl.educroplife.com |

| Raphanus raphanistrum | Wild Radish | 2005 (Australia) | Reduced Translocation nih.gov |

| Papaver rhoeas | Corn Poppy | 1990s (Spain) | Reduced Translocation, Enhanced Metabolism frontiersin.org |

| Kochia scoparia | Kochia | 1994 (USA) | Single Dominant Allele nih.gov |

| Sinapis arvensis | Wild Mustard | 1990 (Canada) | Single Dominant Allele nih.gov |

| Daucus carota | Wild Carrot | 1957 (Canada) | Unknown nih.gov |

| Commelina diffusa | Spreading Dayflower | 1957 (USA) | Unknown nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of Isobutyl 2,4 Dichlorophenoxyacetate in Environmental Matrices

Chromatographic Separation and Detection Techniques

Chromatographic techniques are central to the analysis of Isobutyl 2,4-dichlorophenoxyacetate (B1228070), providing the necessary separation from complex environmental matrices and sensitive detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary methods utilized.

Gas Chromatography (GC) Applications for Ester Analysis

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like Isobutyl 2,4-dichlorophenoxyacetate. The inherent volatility of the ester form allows for its direct analysis by GC without the need for derivatization, a step often required for the parent 2,4-D acid. researchgate.net

Typically, GC analysis involves the injection of a prepared sample extract into a heated port, where the compound is vaporized and carried by an inert gas through a capillary column. The column, coated with a specific stationary phase, separates the analyte from other components based on their boiling points and affinities for the stationary phase. Electron capture detectors (ECD) are highly sensitive to halogenated compounds like this compound and are therefore a common choice for detection. nih.gov

A study on the determination of butyl 2,4-dichlorophenoxyacetate in a workshop environment using gas chromatography reported a determination range of 0.05-2.5 mg/m³ with a minimum detectable mass concentration of 25 micrograms/m³. nih.gov While this study focused on the butyl ester, the methodology is directly applicable to the isobutyl ester due to their structural similarities. For soil and water samples, GC/MS methods have been developed for the quantitative determination of 2,4-D and its esters, with a limit of quantitation (LOQ) of 0.01 mg/kg. epa.gov

Table 1: GC Conditions for 2,4-D Ester Analysis

| Parameter | Condition | Reference |

| Column | Durabond-1 (0.25 mm x 15 m, 0.25 µm DF) with a Stabilwax pre-column (0.25 mm x 1 m, 0.25 µm DF) | epa.govepa.gov |

| Temperature Program | Hold at 60°C for 2 min, ramp to 150°C at 10°C/min, ramp to 200°C at 45°C/min, ramp to 240°C at 10°C/min, hold at 240°C for 2 min | epa.govepa.gov |

| Injection Volume | 2 µL | epa.govepa.gov |

| Detector | Mass Spectrometer (Selected Ion Monitoring) | epa.govepa.gov |

This interactive table provides typical GC parameters for the analysis of 2,4-D esters. Users can sort and filter the data to understand the instrumental setup.

High-Performance Liquid Chromatography (HPLC) for 2,4-D and Metabolites

Reversed-phase HPLC is the most common mode of separation, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. deswater.com Detection is typically achieved using a UV detector, with wavelengths of 230 nm or 280 nm being common for phenoxyacetic acids. researchgate.net A study on the determination of 2,4-D in water samples by HPLC used a C18 column with a mobile phase of acetonitrile (B52724), deionized water, and acetic acid (80:19.5:0.5) and UV detection at 283 nm. deswater.com

Table 2: HPLC Conditions for 2,4-D Analysis

| Parameter | Condition | Reference |

| Column | XDB-C18 | nih.gov |

| Mobile Phase | Gradient of acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) (containing 0.1% formic acid) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 230 nm | nih.gov |

This interactive table outlines typical HPLC parameters for the analysis of 2,4-D. The data can be sorted to highlight different aspects of the method.

Mass Spectrometry (MS) Coupled Techniques for Identification and Quantification

Coupling chromatographic techniques with mass spectrometry (MS) provides a high degree of certainty in both the identification and quantification of this compound. GC-MS is particularly well-suited for the analysis of the ester, combining the separation power of GC with the definitive identification capabilities of MS. nih.gov

In GC-MS, the molecules eluting from the GC column are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, allowing for unambiguous identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing the impact of matrix interference. epa.gov For 2,4-D methyl ester, characteristic ions monitored include m/z 234 (quantitation ion), m/z 236, and m/z 199 (qualifier ions). epa.gov

LC-MS/MS is another powerful technique, especially for the analysis of the parent acid and its metabolites. tdl.org This method involves two stages of mass analysis, providing even greater selectivity and sensitivity. A validation study for the determination of 2,4-D and its metabolites in water utilized LC/MS/MS with negative-ion atmospheric pressure chemical ionization (APCI), monitoring the transitions m/z 219 → 161 and m/z 221 → 163 for 2,4-D. epa.gov

Immunochemical Assay Development and Application

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and cost-effective screening tool for the detection of 2,4-D and its derivatives in environmental samples. goldstandarddiagnostics.us These assays are based on the highly specific binding between an antibody and the target analyte.

In a competitive ELISA for 2,4-D, the sample is mixed with a known amount of enzyme-labeled 2,4-D and added to a plate coated with antibodies specific to 2,4-D. goldstandarddiagnostics.us The 2,4-D in the sample competes with the enzyme-labeled 2,4-D for the limited number of antibody binding sites. The amount of enzyme that binds to the plate is inversely proportional to the concentration of 2,4-D in the sample. The addition of a substrate that reacts with the enzyme produces a color change, which can be measured to determine the concentration of the analyte. goldstandarddiagnostics.us

It is important to note that many commercially available immunoassays are designed to detect the 2,4-D acid and may show varying degrees of cross-reactivity with different esters, including the isobutyl ester. Therefore, positive results from an immunoassay screening should be confirmed by a chromatographic method. goldstandarddiagnostics.us

Sample Preparation and Extraction Protocols for Diverse Environmental Media

The effective extraction of this compound from complex environmental matrices such as soil and water is a critical step for accurate analysis. The choice of extraction method depends on the properties of the analyte and the matrix.

For water samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. In a study determining 2,4-D in water, a salting-out assisted liquid-liquid extraction (SALLE) method was developed using acetonitrile as the extraction solvent and sodium chloride to induce phase separation. deswater.com For the analysis of 2,4-D and its metabolites in water, an SPE method using an Oasis MCX cartridge has been validated. epa.gov The protocol involves acidifying the sample, passing it through the SPE cartridge, washing the cartridge, and then eluting the analytes with a suitable solvent. epa.gov

For soil samples, extraction is typically performed using an organic solvent. A method for the determination of 2,4-D and its degradation product in soil involved extraction with dichloromethane (B109758) under sonication after acidification of the soil. unesp.br In another approach for the analysis of 2,4-D esters in soil, samples are extracted with a mixture of acetone (B3395972) and petroleum ether. epa.gov For the determination of total 2,4-D residues, an alkaline hydrolysis step can be incorporated into the extraction procedure to convert all ester forms to the parent acid before extraction. tdl.org

Method Validation, Detection Limits, and Quality Assurance in Environmental Monitoring

To ensure the reliability of analytical data, methods for the determination of this compound must be rigorously validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

For example, a validated HPLC method for 2,4-D in water demonstrated a linear range of 0.01–50 µg/L with a correlation coefficient (R²) of 0.9999. deswater.com The LOD and LOQ were 0.004 µg/L and 0.01 µg/L, respectively. deswater.com Recovery studies, which assess the accuracy of the method, showed recovery percentages between 95.98% and 115%. deswater.com

Quality assurance (QA) and quality control (QC) are essential components of environmental monitoring programs. QA encompasses all the planned and systematic activities implemented to ensure that data meet specified quality criteria. QC refers to the operational techniques and activities used to fulfill requirements for quality. This includes the regular analysis of blanks (to check for contamination), spiked samples (to assess accuracy), and certified reference materials (to verify the entire analytical process). acs.org For instance, in the analysis of organophosphate esters, rigorous QC/QA measures included the use of complete blanks, transport blanks, and random parallel samples to avoid contamination and monitor instrument stability. acs.org

Environmental Remediation and Bioremediation Strategies for Phenoxyacetate Ester Contamination

Biological Remediation Approaches

Bioremediation utilizes living organisms, primarily microorganisms, to degrade or detoxify contaminants. nih.gov It is often considered a more environmentally friendly and cost-effective solution compared to conventional physical and chemical treatments. nih.govscielo.br

Application of 2,4-D-Degrading Microorganisms for In Situ and Ex Situ Bioremediation

The ability of microorganisms to break down 2,4-D is a cornerstone of bioremediation for phenoxyacetate (B1228835) contamination. nih.gov Numerous bacteria and fungi capable of using 2,4-D as a carbon source have been isolated from contaminated soils. nih.govscielo.br These microorganisms can be applied through two main strategies:

In situ bioremediation: This method involves treating the contaminated material in its original location. This can be achieved by stimulating the native microbial populations (biostimulation) or by introducing specific 2,4-D-degrading microorganisms to the site (bioaugmentation). nih.gov For instance, the indigenous strain Cupriavidus campinensis BJ71, isolated from a polluted wheat field, has demonstrated significant potential for in situ cleanup. When introduced into soil contaminated with 350 mg/kg of 2,4-D, it degraded 87.13% of the herbicide in non-sterile soil within 14 days, compared to only 7.34% in uninoculated soil. nih.gov

Ex situ bioremediation: This involves excavating contaminated soil or pumping contaminated water for treatment elsewhere. This allows for greater control over conditions to optimize degradation. Techniques include landfarming, biopiles, and the use of bioreactors.

A variety of microbial genera have been identified as effective 2,4-D degraders, including Pseudomonas, Cupriavidus, Achromobacter, and even some species of Serratia and Penicillium. nih.govscielo.br

Table 1: Examples of 2,4-D Degrading Microorganisms and their Efficacy

| Microorganism | Source | Degradation Conditions | Efficacy |

|---|---|---|---|

| Cupriavidus campinensis BJ71 | Polluted wheat field | Soil microcosm, 350 mg/kg 2,4-D, 14 days | 87.13% degradation in non-sterile soil |

| Serratia marcescens | Brazilian contaminated soil | Liquid culture | Capable of degrading 2,4-D |

This table presents selected research findings on the efficacy of different microorganisms in degrading 2,4-D. Data sourced from scielo.brnih.gov.

Genetic Engineering of Microorganisms for Enhanced Biodegradation

Advances in biotechnology and synthetic biology offer pathways to enhance the natural degradative capabilities of microorganisms. nih.govwikipedia.org Genetic engineering can be used to create more robust and efficient biocatalysts for remediation. nih.gov

Key strategies include:

Gene Identification and Transfer: The genes responsible for 2,4-D degradation, such as the tfd genes found on plasmids in bacteria like Ralstonia eutropha JMP134, are well-characterized. nih.gov These genes encode enzymes that sequentially break down the 2,4-D molecule. For example, the tfdA gene codes for an enzyme that converts 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govresearchgate.net Researchers have also discovered novel degradation genes, like the cad gene family in Bradyrhizobium sp. strain HW13, which are entirely different from the tfd genes. nih.gov

Pathway Construction: By combining genes from different organisms, synthetic microbial consortia can be designed to degrade complex mixtures of herbicides or to enhance the degradation rate of a single compound. nih.gov

Improving Efficiency and Survival: Genetic modification can improve an organism's tolerance to high contaminant concentrations and other environmental stressors, making them more effective for in situ applications. nih.gov For example, disrupting the ammonium (B1175870) transporter gene amtB in the nitrogen-fixing bacterium Klebsiella radicincitans has been shown to enhance its growth-promoting effects on plants, a strategy that could be adapted to improve the performance of bioremediating strains. mdpi.com

Physicochemical Treatment Technologies

Physicochemical methods use physical and chemical reactions to remove or destroy contaminants. These technologies are often faster than bioremediation but can be more costly and energy-intensive. nih.gov

Advanced Oxidation Processes for Phenoxyacetate Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. mdpi.comnih.gov These processes are effective for degrading persistent compounds like 2,4-D. nih.gov

Common AOPs include:

Fenton and Photo-Fenton: The Fenton process uses a mixture of iron salts and hydrogen peroxide to create hydroxyl radicals. researchgate.net Its efficacy can be enhanced with UV light (photo-Fenton).

UV/H₂O₂: This method combines UV radiation with hydrogen peroxide to generate hydroxyl radicals, proving effective in degrading various organic contaminants. mdpi.comresearchgate.net

Photocatalysis: This technique uses a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon UV irradiation, generates radicals that break down pollutants. researchgate.netresearchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly degrade contaminants or decompose to form hydroxyl radicals. nih.gov

Table 2: Comparison of AOPs for Pesticide Degradation

| Advanced Oxidation Process | COD Removal (%) | TOC Removal (%) | Final Biodegradability (BOD₅/COD) |

|---|---|---|---|

| Fenton | 69.03 | 55.61 | 0.35 |

| UV Photo-Fenton | 78.56 | 63.76 | 0.38 |

| Solar Photo-Fenton | 74.19 | 58.32 | 0.36 |

| UV/TiO₂/H₂O₂ | 53.62 | 21.54 | 0.26 |

This table compares the efficiency of five different AOPs in treating a solution containing a mixture of pesticides, including a chlorinated compound. The data highlights the high efficiency of the FeGAC/H₂O₂ process. Data sourced from researchgate.net.

Adsorption and Filtration Techniques for Water Remediation

Adsorption and filtration are widely used physical methods for removing herbicides from water. nih.gov

Adsorption: This process binds the contaminant (adsorbate) to the surface of a solid material (adsorbent). Activated carbon is the most common adsorbent due to its high surface area and effectiveness, even at low contaminant concentrations. nih.govmdpi.com Studies show that granular activated carbon can effectively remove 2,4-D from water, with optimal performance in acidic conditions (pH 3). nih.gov Novel adsorbents like metal-organic frameworks (MOFs) are also being developed, with some showing a maximum adsorption capacity for 2,4-D significantly higher than traditional materials. nih.gov

Filtration: Membrane filtration, particularly nanofiltration and reverse osmosis, can physically separate dissolved herbicide molecules from water. nih.govresearchgate.net Ultrafiltration can be combined with adsorbents like powdered activated carbon in a hybrid process to enhance removal efficiency. researchgate.net

Incineration and Other Thermal Degradation Methods

For heavily contaminated soils and concentrated chemical waste, thermal methods offer a means of complete destruction. cdc.gov

Incineration: This is the most environmentally acceptable method for disposing of 2,4-D, as high-temperature combustion breaks the molecule down completely. cdc.gov

Other Thermal Methods: Techniques like pyrolysis (heating in the absence of oxygen) and thermal desorption (using heat to vaporize contaminants for collection and treatment) are also used for treating contaminated soils.

Historical Scientific Evolution and Regulatory Science Paradigms for Phenoxyacetate Herbicides

Early Research and Development of Selective Phenoxy Herbicides

The dawn of the chemical era in agriculture after 1945 was marked by the transformative introduction of 2,4-D (2,4-dichlorophenoxyacetic acid) and other phenoxyacetic acid herbicides. researchgate.net These compounds were revolutionary, offering for the first time a way to selectively and affordably control broadleaf weeds in grass crops like cereals and corn. researchgate.netwikipedia.org The discovery that 2,4-D could act as a selective herbicide was a pivotal moment, building on earlier research into plant growth hormones. researchgate.netlivinghistoryfarm.org In 1941, Robert Pokorny published the synthesis of 2,4-D, and by 1944, its efficacy as a selective herbicide was documented. wikipedia.org The American Chemical Paint Company commercially launched 2,4-D in 1945 under the brand name "Weedone". wikipedia.org

The initial success of 2,4-D spurred the development of various formulations, including esters like isobutyl 2,4-dichlorophenoxyacetate (B1228070). These ester formulations were developed to enhance the herbicide's effectiveness and to modify its physical properties, such as volatility. fao.org The early years of phenoxy herbicide use saw a dramatic increase in adoption, with sales of 2,4-D skyrocketing in the late 1940s. livinghistoryfarm.org This rapid expansion was driven by the significant increases in crop yields observed by farmers who used the new technology. livinghistoryfarm.org

Evolution of Environmental Fate Modeling and Risk Assessment Methodologies for 2,4-D and its Esters

The widespread use of 2,4-D and its esters, including the isobutyl ester, necessitated the development of robust methodologies to assess their environmental fate and potential risks. A key aspect of this is the understanding that under most environmental conditions, 2,4-D esters and amine salts rapidly degrade to form 2,4-D acid. epa.gov This "bridging strategy" allows for the environmental risk of various 2,4-D forms to be largely understood by studying the behavior of the parent acid. epa.gov

Environmental fate modeling considers several processes that affect the persistence and movement of these herbicides in the environment, including:

Hydrolysis: The breakdown of the ester in water. The rate of hydrolysis is influenced by pH, with esters like 2,4-D butoxyethyl ester (BEE) hydrolyzing much faster in alkaline conditions. nih.gov For instance, the half-life of 2,4-D BEE at 28°C is 26 days at pH 6, but only 0.6 hours at pH 9. nih.gov

Biodegradation: Microbial activity in soil and water is a primary degradation pathway for 2,4-D. fao.orgnih.gov The half-life of 2,4-D in soil is typically between 3 and 10 days. fao.org

Photodegradation: Breakdown by sunlight can also occur, though it is generally considered a slower process than biodegradation. fao.org

Adsorption: The binding of the herbicide to soil particles, which is influenced by soil organic matter content and pH. fao.org Higher organic matter and lower pH lead to stronger adsorption, reducing the potential for leaching. fao.org

Volatilization: The tendency of the herbicide to evaporate into the atmosphere. Ester formulations, particularly those with lower molecular weight alcohols, can be more volatile than the acid or amine salt forms. juniperpublishers.com

Risk assessment methodologies have evolved to integrate these environmental fate data with ecotoxicity information. The U.S. Environmental Protection Agency (EPA) uses a risk quotient method, which compares estimated environmental concentrations (EECs) to toxicity values for various organisms. 24d.info This allows for a quantitative assessment of potential risks to non-target species, including terrestrial and aquatic plants, birds, and mammals. epa.gov24d.info

Initial risk assessments often rely on laboratory data, but field dissipation studies provide crucial real-world information on the persistence and movement of these herbicides. epa.gov For example, studies have investigated the persistence of 2,4-D esters on foliage and in leaf litter in forested areas. epa.gov

Hydrolysis Half-life of 2,4-D Esters at Different pH Levels

| Ester | pH | Temperature (°C) | Half-life (DT50) | Source |

|---|---|---|---|---|

| 2,4-D butoxyethyl ester (BEE) | 6 | 28 | 26 days | nih.gov |

| 2,4-D butoxyethyl ester (BEE) | 9 | 28 | 0.6 hours | nih.gov |

| 2,4-D ethylhexyl ester (EHE) | 5 | 25 | 99.7 days | nih.gov |

| 2,4-D ethylhexyl ester (EHE) | 7 | 25 | 48.3 days | nih.gov |

| 2,4-D ethylhexyl ester (EHE) | 9 | 25 | 52.2 hours | nih.gov |

Interdisciplinary Scientific Contributions to Environmental Policy and Management of Herbicide Use

The regulation and management of phenoxyacetate (B1228835) herbicides like isobutyl 2,4-dichlorophenoxyacetate are informed by a wide range of scientific disciplines. This interdisciplinary approach is crucial for developing effective environmental policies. researchgate.net

Key scientific contributions include:

Analytical Chemistry: The development of sensitive and selective analytical methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), has been essential for monitoring the presence of 2,4-D and its derivatives in various environmental matrices like water and soil. researchgate.net Accurate analysis of ester forms, which can rapidly convert to the acid form, has been a particular focus of method development. nih.gov

Ecotoxicology: Studies on the effects of these herbicides on non-target organisms, from microbes to fish and birds, provide the data needed for risk assessments. researchgate.netresearchgate.net This includes understanding the differential toxicity of various formulations, with ester forms generally being more toxic to aquatic organisms than the acid or salt forms. juniperpublishers.com

Agronomy and Weed Science: Research in these fields helps to optimize the use of herbicides, ensuring efficacy while minimizing environmental impact. cambridge.org This includes studying the mechanisms of herbicide resistance and developing strategies to mitigate its evolution. nih.govnih.gov

Environmental Science and Hydrology: These disciplines contribute to our understanding of how herbicides move through the environment, including processes like runoff and leaching. nih.govmdpi.com This knowledge is critical for developing management practices that protect water resources.

Soil Science: Understanding the interactions between herbicides and soil components is vital for predicting their persistence and mobility. fao.org

The integration of these scientific disciplines informs the development of regulations and best management practices aimed at ensuring the sustainable use of herbicides. nimss.orgresearchgate.net This includes setting application rates, defining restricted entry intervals, and establishing guidelines for use in sensitive areas. 24d.info

Data Gaps and Future Research Directions in Phenoxyacetate Ester Environmental Science

Despite decades of research, there are still areas where our understanding of the environmental science of phenoxyacetate esters can be improved. Identifying these data gaps is crucial for guiding future research and refining regulatory frameworks.

Some key areas for future research include:

Environmental Fate of Specific Esters: While the "bridging strategy" is a useful paradigm, more research is needed on the environmental fate and behavior of individual ester formulations under a wider range of environmental conditions. juniperpublishers.com This is particularly important for understanding potential risks in specific ecosystems.

Mixture Toxicity: Herbicides are often used in combination with other pesticides. nih.gov More research is needed to understand the potential synergistic or antagonistic effects of these mixtures on non-target organisms.

Long-Term Ecological Impacts: While the acute toxicity of many phenoxy herbicides is well-studied, there is a need for more research on the potential for long-term, sublethal effects on ecosystem structure and function.

Development of More Environmentally Benign Formulations: Continued innovation in formulation science could lead to the development of new ester or other formulations with improved environmental profiles, such as reduced volatility or enhanced biodegradability. wikipedia.org

Improved Risk Assessment Models: As our understanding of environmental processes and toxicological effects grows, risk assessment models can be further refined to provide more accurate predictions of potential environmental risks. epa.gov

Interdisciplinary Knowledge Gaps: There is a recognized need to bridge interdisciplinary knowledge gaps between fields like toxicology, environmental chemistry, and agronomy to develop more holistic and effective agrochemical management strategies. nimss.org

Addressing these data gaps through targeted research will be essential for ensuring the continued safe and effective use of phenoxyacetate herbicides in the future.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing isobutyl 2,4-dichlorophenoxyacetate, and how can purity be maximized?

- Methodology : The esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with isobutanol typically employs sulfuric acid as a catalyst. A reflux reaction in methanol (4 hours, 65–70°C) yields the ester, followed by precipitation in ice water and recrystallization from ethanol . Key parameters include:

- Molar ratio : 1:1 (acid:alcohol) with excess alcohol to drive esterification.

- Catalyst concentration : 5% (v/v) sulfuric acid.

- Purity optimization : Recrystallization using ethanol (yield ~85–90%, purity >95%).

- Data Table :

| Parameter | Value |

|---|---|

| Reaction time | 4 hours |

| Temperature | 65–70°C |

| Solvent | Methanol |

| Catalyst | H₂SO₄ (1 mL per 20 mL) |

Q. How can this compound be distinguished from structurally similar herbicides (e.g., 2,4-D butyl ester)?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5MS) coupled with retention index matching. Key diagnostic ions:

- Isobutyl ester : Base peak at m/z 162 (C₆H₃Cl₂O⁺) and molecular ion [M+] at m/z 277 .

- Butyl ester : Distinct fragmentation pattern due to longer alkyl chain (m/z 176 for C₈H₁₇O⁺).

Q. What non-lethal biomarkers are suitable for assessing the ecotoxicological effects of this compound in aquatic organisms?

- Methodology : Blood parameters in fish (e.g., hematocrit, hemoglobin, plasma glucose) serve as non-lethal biomarkers. For example, goldfish (Carassius auratus) exposed to sublethal doses (0.5–2.0 mg/L) showed reversible changes in hematocrit (↓15–20%) and glucose (↑30–40%) after 96 hours .

Advanced Research Questions

Q. How do microbial consortia degrade this compound, and what genetic markers indicate catabolic potential?

- Methodology : Aerobic degradation involves hydrolysis to 2,4-D by esterases (e.g., tfdA gene products), followed by cleavage of the ether bond via dioxygenases (e.g., tfdB). Key genomic markers:

- Plasmid-borne genes : tfdA (esterase), tfdB (dioxygenase), and tfdC (hydrolase) in Burkholderia and Sphingomonas spp. .

- Metagenomic screening : Amplify conserved regions of tfdA (PCR primers: 5′-GACTACGGCGACATCG-3′ and 5′-CTGCAGGTACAGGTCG-3′) .

Q. What experimental designs mitigate matrix interference when quantifying this compound in environmental samples?

- Methodology : Solid-phase extraction (SPE) with C18 cartridges and LC-MS/MS quantification:

- SPE conditions : Load pH 2.5, elute with acetonitrile:methanol (8:2).

- LC parameters : C18 column, 0.1% formic acid in water/acetonitrile gradient.

- Detection : MRM transitions m/z 277 → 162 (quantifier) and m/z 277 → 125 (qualifier) .

Q. How can contradictory data on the persistence of this compound in soil be resolved?

- Methodology : Conduct controlled microcosm studies with standardized variables:

- Soil type : Compare loam (high organic matter) vs. sandy soil (low OM).

- Microbial activity : Sterilize soil (autoclaving) to isolate abiotic degradation.

- Half-life variability : Reported values range from 7–30 days due to esterase activity and pH-dependent hydrolysis (faster at pH >7) .

Methodological Challenges

Q. What strategies improve the stability of this compound in long-term storage for experimental use?

- Solutions :

- Store in amber glass vials under nitrogen at −20°C to prevent hydrolysis.

- Add stabilizers (e.g., 0.01% BHT) to inhibit oxidative degradation .

Q. How can isotopic labeling be applied to trace metabolic pathways of this compound in plants?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.